N-(Cyclohexylmethyl)Pyrrolidine
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Overview
Description
N-(Cyclohexylmethyl)Pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a cyclohexylmethyl group. This compound is part of the pyrrolidine family, which is known for its versatile applications in medicinal chemistry and organic synthesis. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohexylmethyl)Pyrrolidine typically involves the reaction of pyrrolidine with cyclohexylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking the electrophilic carbon in cyclohexylmethyl halides. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of pyrrolidine, enhancing its nucleophilicity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(Cyclohexylmethyl)Pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Reduced forms of this compound.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
N-(Cyclohexylmethyl)Pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors. It is used in the development of enzyme inhibitors and receptor modulators.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)Pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or modulate receptor functions by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological target and the nature of the interaction.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the cyclohexylmethyl group.
N-Methylpyrrolidine: Similar structure but with a methyl group instead of a cyclohexylmethyl group.
N-Cyclohexylpyrrolidine: Similar but lacks the methylene bridge between the cyclohexyl and pyrrolidine rings.
Uniqueness: N-(Cyclohexylmethyl)Pyrrolidine stands out due to the presence of the cyclohexylmethyl group, which imparts unique steric and electronic properties. This structural feature enhances its ability to interact with a broader range of biological targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
5005-27-6 |
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Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)pyrrolidine |
InChI |
InChI=1S/C11H21N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h11H,1-10H2 |
InChI Key |
ADGIWWYGVBZYMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2CCCC2 |
Origin of Product |
United States |
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